2-Amino-4-bromo-3-methoxy-benzoic acid
Description
2-Amino-4-bromo-3-methoxy-benzoic acid is a substituted benzoic acid derivative featuring amino, bromo, and methoxy functional groups at the 2-, 4-, and 3-positions, respectively. The amino group at the ortho position may influence hydrogen bonding and crystallinity .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-amino-4-bromo-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
PNQXBEIQJQLGQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Bromine Position: Bromine at the para position (as in the target compound) may enhance electrophilic substitution compared to meta-brominated analogues like 4-Amino-3-bromobenzoic acid .
- Methoxy vs.
- Amino Group Placement: The ortho-positioned amino group in the target compound could sterically hinder interactions compared to para-amino derivatives .
Physicochemical and Reactivity Comparisons
Table 2: Hypothetical Property Comparison Based on Structural Trends
*Estimated based on brominated benzoic acid analogues.
Key Findings :
- Bromine Impact: The presence of bromine increases molecular weight and may reduce solubility in aqueous media compared to non-brominated compounds like 4-Amino-3-methoxybenzoic acid .
- Crystallinity: Single-crystal X-ray data for 4-Amino-3-bromobenzoic acid (R factor = 0.030) suggests that bromine and amino groups contribute to tight molecular packing, a trend likely applicable to the target compound.
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